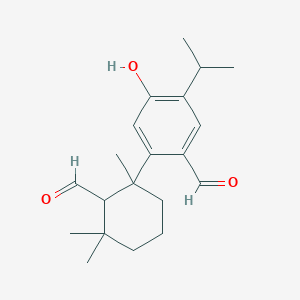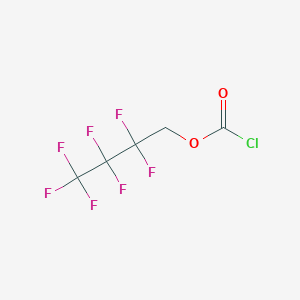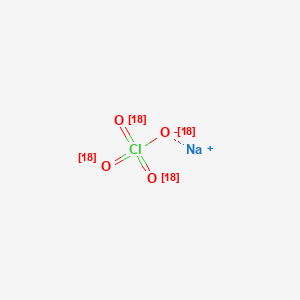![molecular formula C32H54S2Sn2 B6594462 (4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane CAS No. 1160823-80-2](/img/structure/B6594462.png)
(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno2,3-fbenzothiol core.
- Introduction of Dioctyl Substituents : Dioctyl groups are introduced via alkylation reactions, often using octyl halides in the presence of a base.
- Stannylation : The final step involves the introduction of trimethylstannyl groups through a stannylation reaction, typically using trimethyltin chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction : Reduction reactions can be carried out to modify the stannyl groups or the thieno2,3-fbenzothiol core.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution : Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
(4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane has several scientific research applications:
- Organic Electronics : The compound is used in the development of organic semiconductors and conductive polymers.
- Materials Science : It is studied for its potential in creating novel materials with unique electronic properties.
- Biological Research : The compound’s interactions with biological molecules are explored for potential biomedical applications.
- Industrial Applications : It is investigated for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl groups can participate in coordination chemistry, while the thieno2,3-fbenzothiol core can engage in π-π interactions and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds:
- (4,8-dioctylthieno2,3-fbenzothiol-6-yl)-trimethylstannane : Lacks one trimethylstannyl group.
- (4,8-dioctyl-2-trimethylsilylthieno2,3-fbenzothiol-6-yl)-trimethylsilyl : Substitutes trimethylstannyl groups with trimethylsilyl groups.
Uniqueness: (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane is unique due to the presence of two trimethylstannyl groups, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable for applications in organic electronics and materials science.
Propiedades
IUPAC Name |
(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-21-23-17-19-28-26(23)22(24-18-20-27-25(21)24)16-14-12-10-8-6-4-2;;;;;;;;/h17-18H,3-16H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPTYDNSDZKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)CCCCCCCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128002 | |
| Record name | 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-80-2 | |
| Record name | 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)




![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)





